molecular formula C13H11ClN2O B7477508 N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide

N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide

Cat. No. B7477508
M. Wt: 246.69 g/mol
InChI Key: XEXWSSUDATYJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide, also known as CC-10004 or Apremilast, is a small molecule inhibitor of phosphodiesterase 4 (PDE4). It is a novel drug that has been developed for the treatment of various inflammatory diseases, including psoriasis, psoriatic arthritis, and Behcet's disease.

Mechanism of Action

N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide works by inhibiting the activity of PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a key signaling molecule in the immune system. By inhibiting PDE4, N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide increases the levels of cAMP, which in turn leads to the downregulation of pro-inflammatory cytokine production and the upregulation of anti-inflammatory cytokine production.
Biochemical and Physiological Effects
N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce inflammation and tissue damage in animal models of psoriasis, psoriatic arthritis, and Behcet's disease. It has also been shown to improve joint function and reduce pain in patients with psoriatic arthritis.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide is its specificity for PDE4, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it easy to administer to patients. However, N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide has some limitations, including its relatively short half-life and the potential for drug interactions with other medications.

Future Directions

There are several potential future directions for research on N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide. One direction is to investigate its potential for the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its mechanism of action in more detail, including its effects on specific immune cell populations. Finally, there is a need for long-term safety and efficacy studies to fully evaluate the potential of N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide as a therapeutic agent.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide involves several steps, including the reaction of 4-chloro-2-methylphenol with pyridine-2-carboxylic acid to form the corresponding ester. The ester is then converted to the amide using N,N-dimethylformamide (DMF) and triethylamine. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide has been extensively studied in preclinical and clinical trials for its therapeutic potential in various inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-17, and to promote the production of anti-inflammatory cytokines, such as IL-10. N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide has also been shown to modulate immune cell function, including T cells, B cells, and dendritic cells.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-9-8-10(14)5-6-11(9)16-13(17)12-4-2-3-7-15-12/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXWSSUDATYJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)pyridine-2-carboxamide

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